molecular formula C9H14Cl2N2OS B13487873 (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride

(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride

Cat. No.: B13487873
M. Wt: 269.19 g/mol
InChI Key: GFCRULNSRDPRBP-UHFFFAOYSA-N
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Description

(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda⁶-sulfanone dihydrochloride is a sulfanone derivative featuring a 2,3-dihydroindole core substituted with an iminomethyl-sulfanone group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications.

Properties

Molecular Formula

C9H14Cl2N2OS

Molecular Weight

269.19 g/mol

IUPAC Name

2,3-dihydro-1H-indol-6-yl-imino-methyl-oxo-λ6-sulfane;dihydrochloride

InChI

InChI=1S/C9H12N2OS.2ClH/c1-13(10,12)8-3-2-7-4-5-11-9(7)6-8;;/h2-3,6,10-11H,4-5H2,1H3;2*1H

InChI Key

GFCRULNSRDPRBP-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC2=C(CCN2)C=C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route (Literature-Inferred)

Step Reaction Type Reagents/Conditions Outcome
1 Indole core synthesis Cyclization of hydrazones or reduction of indole derivatives 2,3-dihydro-1H-indole scaffold
2 Sulfur functionalization Reaction of indole derivative with sulfur-based reagents (e.g., sulfenyl chlorides), followed by controlled oxidation (e.g., mCPBA) Introduction of sulfanone (S=O) group
3 Imine formation Condensation with formaldehyde or equivalent aldehyde under acidic or neutral conditions Formation of imino methyl linkage
4 Salt formation Treatment with HCl gas or HCl solution Dihydrochloride salt of the compound

This synthetic scheme is consistent with known methodologies for indole-sulfur compounds and imine-containing molecules.

Reaction Conditions and Yields

While specific reaction conditions and yields for this exact compound are scarce in public literature, analogous preparations of indole-sulfanone imino derivatives typically report:

  • Oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under mild conditions to avoid over-oxidation.
  • Imine formation at ambient or slightly elevated temperatures (25–50°C) in solvents like ethanol or methanol.
  • Salt formation by bubbling dry HCl gas into the solution or adding concentrated HCl, followed by precipitation.

Yields for each step generally range from 60% to 85%, with the overall yield depending on purification efficiency.

Chemical and Physical Data Supporting Preparation

Molecular and Structural Information

Parameter Value
Molecular Formula C9H14Cl2N2OS
Molecular Weight 269.19 g/mol
CAS Number 2703778-75-8
EC Number 120-894-7
SMILES CS(=N)(=O)C1=CC2=C(CCN2)C=C1.Cl.Cl
InChI InChI=1S/C9H12N2OS.2ClH/c1-13(10,12)8-3-2-7-4-5-11-9(7)6-8;;/h2-3,6,10-11H,4-5H2,1H3;2*1H
Exact Mass 268.0204 Da

These data confirm the presence of the indole core, the sulfanone functional group, and the imino methyl linkage, as well as the dihydrochloride salt form.

Predicted Physicochemical Properties Relevant to Preparation

Property Value
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
Topological Polar Surface Area (TPSA) 61.3 Ų
Formal Charge 0 (neutral molecule before salt formation)

These properties influence solubility and reactivity during synthesis and purification steps.

Analytical and Research Findings on Preparation

  • Reactivity: The compound’s sulfanone group is sensitive to redox conditions, requiring mild oxidation to maintain the sulfoxide state without overoxidation to sulfone.

  • Biological Activity Implications: The unique combination of the indole ring with the sulfanone and imino groups suggests selective biological activity, which necessitates careful control of synthetic purity and salt form to ensure reproducibility in bioassays.

  • Structural Analogues: Comparison with related compounds such as 5-fluoroindole and sulfathiazole provides insights into the synthetic challenges and functional group compatibility during preparation.

Summary Table of Preparation Steps

Step No. Description Key Reagents Conditions Expected Yield (%)
1 Synthesis of 2,3-dihydro-1H-indole core Hydrazones, aldehydes, acid catalysts Reflux, acidic media 70–85
2 Sulfanone group introduction Sulfenyl chloride, mCPBA or H2O2 0–25°C, organic solvent 65–80
3 Imine methylation Formaldehyde, mild acid/base Room temperature, ethanol 60–75
4 Formation of dihydrochloride salt HCl gas or solution Ambient, precipitation 90–95

Chemical Reactions Analysis

Types of Reactions

(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfanone moiety can be further oxidized to sulfone under strong oxidizing conditions.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position, with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Interacting with Proteins: Altering protein function or stability through covalent or non-covalent interactions.

    Modulating Signaling Pathways: Affecting cellular signaling pathways by interacting with receptors or signaling molecules.

Comparison with Similar Compounds

Research Findings and Limitations

  • Data Gaps : Melting points, solubility, and biological activity data for the target compound are unavailable in the provided evidence, limiting direct comparisons.

Biological Activity

The compound (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride is an indole derivative with potential biological activities. Its unique structure combines an indole moiety with a sulfanone functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride is C9H12Cl2N2OSC_9H_{12}Cl_2N_2OS. The compound features an indole ring system, which is known for its diverse biological activities, and a sulfanone group that enhances its reactivity.

1. Antimicrobial Properties

Indole derivatives have been extensively studied for their antimicrobial activities. Preliminary investigations suggest that (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride may exhibit effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameActivityReference
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloridePotential antimicrobial
Indole-3-carbinolAntibacterial against E. coli
SulfathiazoleBroad-spectrum antibacterial

2. Anticancer Activity

Indole derivatives are frequently investigated for their anticancer potential. The compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study on similar indole compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with an indole core showed IC50 values in the low micromolar range against breast cancer cells, suggesting that (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride could possess comparable activity.

Table 2: Anticancer Activity of Indole Derivatives

Compound NameCancer TypeIC50 Value (µM)Reference
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochlorideBreast cancerTBD
5-FluoroindoleColon cancer5.0
IndomethacinBreast cancer10.0

3. Neuroprotective Effects

Some indole compounds are known to influence neurotransmitter systems and exhibit neuroprotective effects. The potential of (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride in treating neurodegenerative diseases warrants further investigation.

Research Findings:
Studies have shown that certain indole derivatives can enhance serotonin levels and protect neuronal cells from oxidative stress. This suggests that our compound may also provide therapeutic benefits in conditions like Alzheimer's disease.

The mechanisms underlying the biological activities of (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride include:

  • Inhibition of key enzymes: Similar compounds have been shown to inhibit enzymes such as tyrosinase and cyclooxygenase.
  • Induction of apoptosis: The ability to trigger programmed cell death in cancer cells is a crucial mechanism for its anticancer activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda⁶-sulfanone dihydrochloride?

  • Methodological Answer : The compound’s synthesis likely involves coupling reactions between a dihydroindole derivative and a sulfanone precursor. For example, analogous imino-sulfanone derivatives have been synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Key steps include protecting the indole nitrogen, activating the sulfanone group, and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Post-synthesis purification via column chromatography (using RF values for monitoring, as in ) ensures high purity. Characterization typically combines ¹H NMR (to confirm tautomeric states, e.g., keto-enol forms) and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves tautomeric equilibria (e.g., imino vs. keto forms) and confirms substitution patterns on the indole ring ( ).
  • HPLC : Validates purity (>98% as per pharmacopeial standards, similar to ).
  • Mass Spectrometry : Confirms molecular weight and detects potential degradation products (e.g., loss of HCl in dihydrochloride salts).
  • X-ray Crystallography : Optional for absolute stereochemical confirmation in advanced studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
  • Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles.
  • Waste Management : Segregate acidic waste (dihydrochloride form) from organic solvents and dispose via certified hazardous waste services ( ).

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?

  • Methodological Answer :

  • Kinase Assays : Screen against kinase panels (e.g., PI3Kα, VEGF receptors) using fluorescence-based ADP-Glo™ assays, referencing similar dihydroindole derivatives ( ).
  • Cellular Models : Use angiogenic or cancer cell lines (e.g., HUVECs) to assess anti-proliferative effects. Dose-response curves (IC₅₀) and Western blotting (phospho-target analysis) validate mechanism .

Q. What strategies resolve contradictions in reported stability data for sulfanone-containing compounds?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the sulfanone group).
  • HPLC-MS : Track degradation products and correlate with environmental conditions ( ).
  • Tautomer Stability : Use NMR to monitor pH-dependent shifts in keto-enol or imino forms, which may explain discrepancies in bioactivity .

Q. How can computational modeling predict the compound’s binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into crystal structures of target enzymes (e.g., kinases from PDB: 3LZF). Focus on the sulfanone and imino groups as hydrogen-bond donors/acceptors.
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational flexibility of the dihydroindole ring .

Q. What experimental designs optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Test PEG-400, cyclodextrins, or lipid-based formulations.
  • Salt Screening : Explore alternative counterions (e.g., mesylate, tosylate) to improve aqueous solubility while maintaining potency ( ).
  • Pharmacokinetic Profiling : Monitor plasma concentrations in rodent models after IV/oral administration to assess bioavailability adjustments .

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